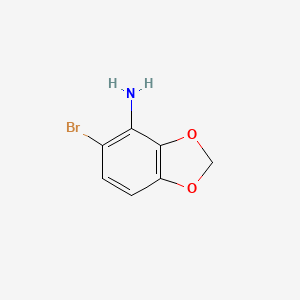

3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid

Übersicht

Beschreibung

The compound 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid is a brominated derivative of hydroxyphenylpropanoic acid. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves various reactions such as the Reformatsky reaction, which is used to prepare diastereomeric esters as seen in the synthesis of methyl 3-hydroxy-2-methyl-4-phenylvalerates from 2-phenylpropanal and methyl α-bromopropionate . Additionally, the synthesis of stable-isotope-labelled 3-hydroxy-3-phenylpropanoic acid, a related compound, has been achieved and used in biosynthesis studies . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction, revealing details such as hydrogen-bond patterns and crystal structures . These studies provide a basis for understanding the molecular structure of 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid, which likely features similar intramolecular and intermolecular interactions due to the presence of hydroxy and bromo substituents.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to undergo further transformations, such as the conversion of 3-hydroxyflavone to various chroman-4-ones in the presence of copper(II) bromide . This indicates that the bromo and hydroxy groups in the target compound may also participate in chemical reactions, potentially leading to the formation of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been characterized, including melting points and solubility . The optically active derivatives of hydroxyphenylpropanoic acids have been shown to exhibit specific crystal structures and thermodynamic relationships . These findings suggest that 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid would also possess distinct physical properties, such as melting point and solubility, which could be influenced by the bromo substituent.

Relevant Case Studies

While the papers provided do not contain direct case studies on the target compound, they do offer insights into the biosynthesis of benzoic and salicylic acids, where 3-hydroxy-3-phenylpropanoic acid serves as an intermediate . This suggests potential biological relevance for the target compound in similar metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Derivatives

Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of β-alanine derivatives, important in the synthesis of aromatic amino acids (Arvanitis et al., 1998).

Synthesis of Bromoflavones : It has been utilized in synthesizing 3-bromoflavones under solvent-free conditions, indicating its role in organic synthesis and potential medicinal applications (Jakhar & Makrandi, 2012).

Natural Product Synthesis and Antimicrobial Properties

Natural Product Synthesis : This compound is involved in the first synthesis of natural bromophenols and related compounds, showcasing its importance in natural product chemistry (Bayrak & Menzek, 2020).

Antimicrobial Studies : Research has been conducted on synthesizing derivatives of this compound and evaluating their antimicrobial properties, highlighting its potential in developing new antimicrobial agents (Sampal et al., 2018).

Potential in Drug Synthesis and Biological Activities

Role in Drug Synthesis : The compound is a potential progenitor for synthesizing antidepressant drugs, exemplifying its significance in pharmaceutical chemistry (Zhao et al., 2014).

Radical-Scavenging Activity : Isolated derivatives from marine algae have shown significant radical-scavenging activities, suggesting its use in antioxidant research (Li et al., 2007).

Safety and Hazards

Zukünftige Richtungen

In a study, a new ligand was synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid. The synthesized compounds showed promising activity against Gram-positive bacteria. It seems practical to use some of these compounds or their derivatives in the future in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .

Wirkmechanismus

Target of Action

Similar compounds, such as 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione, have been synthesized and studied for their antimicrobial properties . These compounds often target bacterial and fungal cells, disrupting their growth and proliferation .

Mode of Action

It’s likely that the compound interacts with its targets through the bromine and hydroxy groups present in its structure . These groups can form bonds with biological molecules, potentially disrupting their normal function .

Biochemical Pathways

Similar compounds have been shown to exhibit antimicrobial activity, suggesting they may interfere with essential biochemical pathways in bacteria and fungi .

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting they may inhibit the growth and proliferation of bacteria and fungi .

Eigenschaften

IUPAC Name |

3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c16-11-6-7-14(17)13(8-11)12(9-15(18)19)10-4-2-1-3-5-10/h1-8,12,17H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEXBGDUKSAFSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387838 | |

| Record name | 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

516470-70-5 | |

| Record name | 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

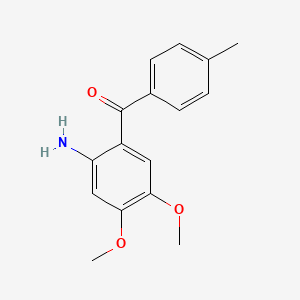

![N-[(4-Chlorophenyl)acetyl]glycine](/img/structure/B3032710.png)

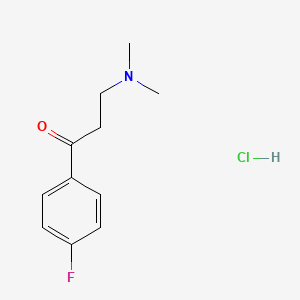

![5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B3032716.png)

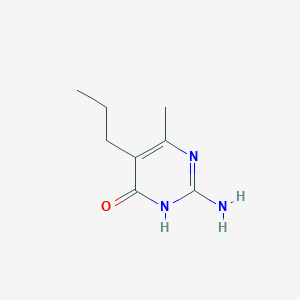

![3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B3032722.png)